

Epaldeudomide (CC-92480): A Technical Overview of Ikaros and Aiolos Degradation

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Compound of Interest

Compound Name: *Epaldeudomide*

Cat. No.: *B15582983*

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Executive Summary

Epaldeudomide (also known as mezigdomide or CC-92480) is a novel, potent, and orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) agent. It represents a significant advancement over previous generations of immunomodulatory drugs (IMiDs®) by inducing a more rapid, profound, and sustained degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is the core mechanism of its potent anti-tumor and immunomodulatory activities, particularly in multiple myeloma (MM). **Epaldeudomide** binds to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase with high affinity, altering its substrate specificity to effectively target Ikaros and Aiolos for ubiquitination and subsequent proteasomal degradation. The depletion of these transcription factors leads to the downregulation of critical downstream oncogenic signaling pathways, including c-Myc and IRF4, ultimately resulting in apoptosis of malignant cells. This document provides a detailed technical guide on the mechanism, quantitative effects, and experimental methodologies related to **Epaldeudomide**-mediated degradation of Ikaros and Aiolos.

Mechanism of Action: Enhanced CRBN-Mediated Degradation

Epaldeudomide functions as a "molecular glue," enhancing the interaction between the CRBN E3 ligase complex and its neo-substrates, Ikaros and Aiolos. The sequence of events is as follows:

- **High-Affinity Binding to CRBN:** **Epaldeudomide** binds to a specific pocket within the CRBN protein, which is a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN).^{[1][2][3]} This binding is significantly more potent than that of its predecessors, lenalidomide and pomalidomide.^{[1][3]}
- **Allosteric Modulation:** The binding of **Epaldeudomide** induces an allosteric change in CRBN, altering its conformation.^{[1][3]} This new conformation creates a composite binding surface that has a high affinity for Ikaros and Aiolos.
- **Neo-substrate Recruitment:** The altered CRBN surface efficiently recruits Ikaros and Aiolos to the CRL4CRBN complex.^[1]
- **Ubiquitination:** Once bound, Ikaros and Aiolos are poly-ubiquitinated by the E3 ligase complex, a process that marks them for destruction.^[1]
- **Proteasomal Degradation:** The ubiquitinated transcription factors are then recognized and degraded by the 26S proteasome, leading to their rapid and efficient clearance from the cell.^[4]

This potent and selective degradation of Ikaros and Aiolos is the primary driver of **Epaldeudomide**'s therapeutic effects.^{[4][5]}

Data Presentation: Quantitative Analysis

While specific DC_{50} (half-maximal degradation concentration) and D_{max} (maximum degradation) values for **Epaldeudomide**'s degradation of Ikaros and Aiolos are not consistently reported in publicly available literature, its superior potency compared to other IMiDs has been quantitatively established through binding affinity assays.

Compound	Assay Type	Metric	Value	Reference
Epaldeudomide (CC-92480)	CRBN Competitive Binding	IC ₅₀	~0.03 μM	[1]
Iberdomide (CC-220)	CRBN Competitive Binding	IC ₅₀	~0.06 μM	[1]
Lenalidomide	CRBN Competitive Binding	IC ₅₀	1.27 μM	[1]
Pomalidomide	CRBN Conformation	% Active "Closed" Conformation	~20%	[3]
Iberdomide (CC-220)	CRBN Conformation	% Active "Closed" Conformation	~50%	[3]
Epaldeudomide (CC-92480)	CRBN Conformation	% Active "Closed" Conformation	100%	[3]

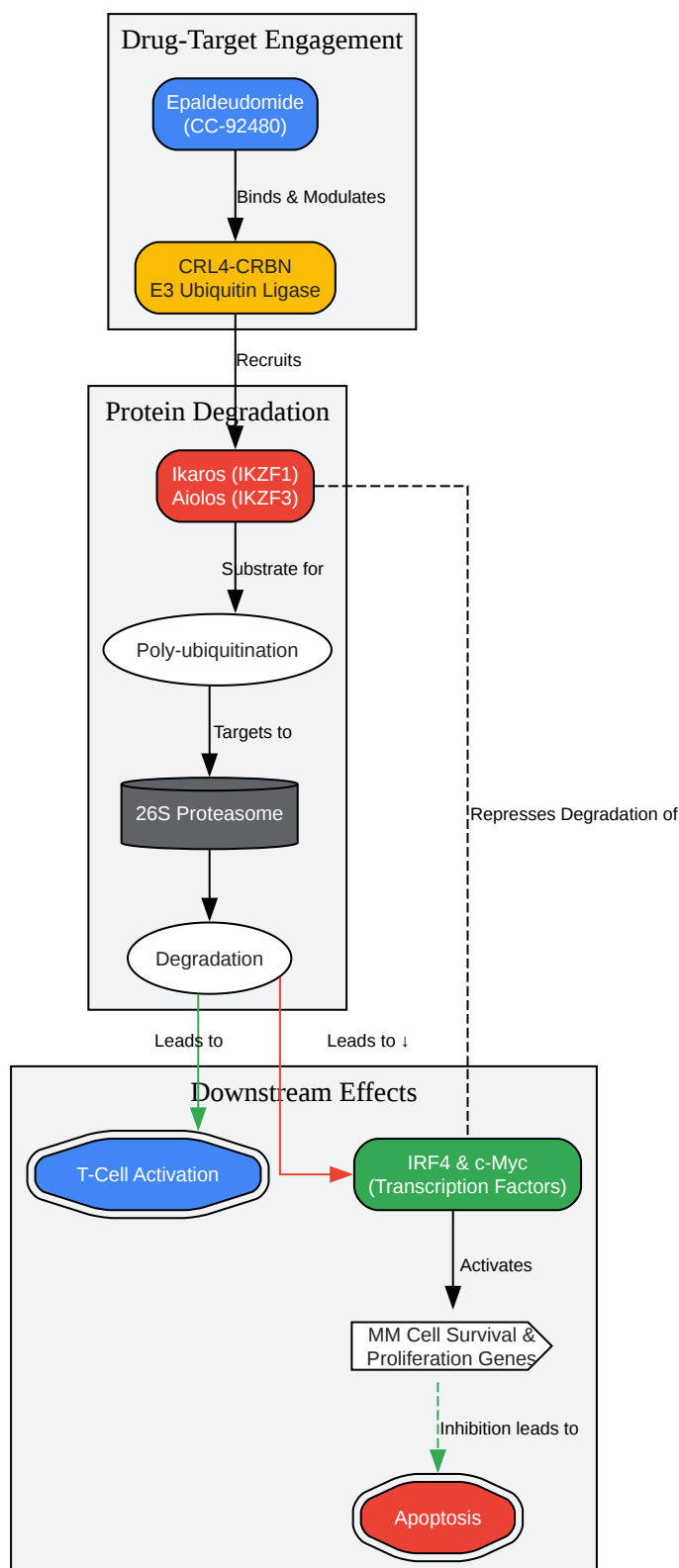
Table 1: Comparative quantitative data demonstrating the high-affinity binding of **Epaldeudomide** to CRBN.

Preclinical studies have consistently demonstrated that **Epaldeudomide** induces a faster, deeper, and more sustained degradation of Ikaros and Aiolos than pomalidomide, even in MM cell lines with acquired resistance to lenalidomide or pomalidomide and those with low levels of CRBN.[1]

Signaling Pathways and Downstream Effects

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that are detrimental to multiple myeloma cells.

Signaling Pathway Diagram



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Caption: **Epaldeudomide**-induced degradation pathway of Ikaros and Aiolos.

Downstream Consequences

- **Repression of IRF4 and c-Myc:** Ikaros and Aiolos are critical for maintaining the expression of Interferon Regulatory Factor 4 (IRF4) and c-Myc, two transcription factors essential for the survival and proliferation of MM cells.[1][6] The degradation of Ikaros and Aiolos leads to a significant reduction in both IRF4 and c-Myc levels.[1]
- **Induction of Apoptosis:** The downregulation of the IRF4/c-Myc oncogenic axis disrupts the survival signaling in myeloma cells, leading to cell cycle arrest and robust induction of apoptosis.[1][7]
- **Immunomodulation:** The degradation of Ikaros and Aiolos in immune cells, particularly T-cells, has a stimulatory effect. It leads to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN- γ), enhancing the anti-myeloma immune response.[8]

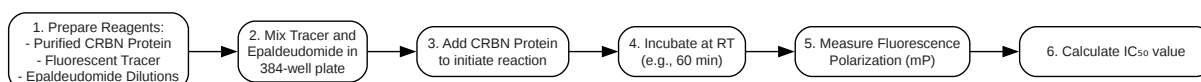
Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **Epaldeudomide**. These are generalized methodologies and should be adapted for specific experimental conditions.

CRBN Competitive Binding Assay (Fluorescence Polarization-based)

This assay quantifies the binding affinity of **Epaldeudomide** to CRBN by measuring its ability to displace a fluorescently labeled ligand.

Workflow Diagram:



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Caption: Workflow for a CRBN competitive binding assay.

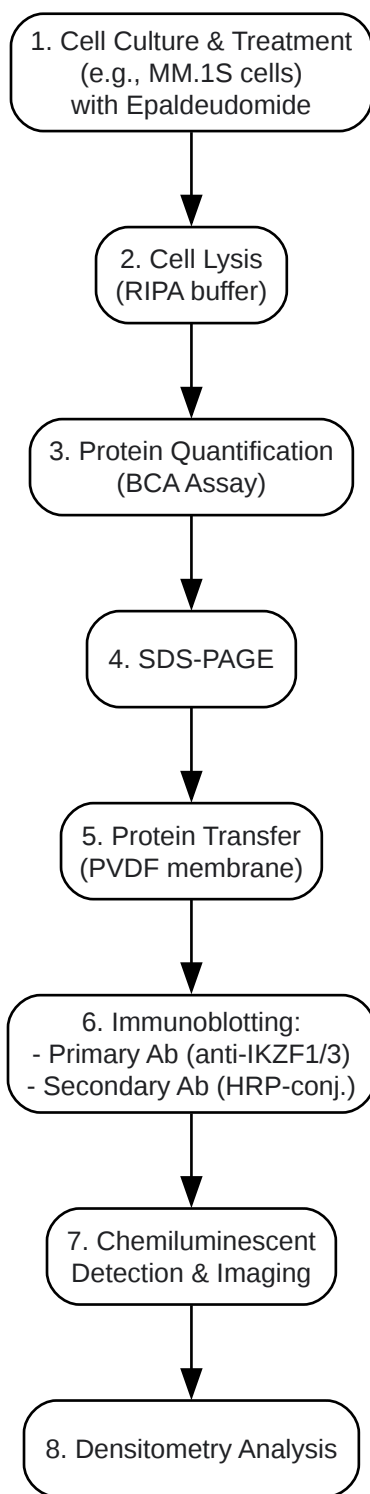
Protocol:

- Reagent Preparation:
 - Prepare a serial dilution of **Epaldeudomide** in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
 - Dilute purified recombinant human CRBN protein and a fluorescently-labeled thalidomide tracer to 2x the final desired concentration in assay buffer.
- Plate Setup:
 - In a 384-well, low-volume, black microplate, add the **Epaldeudomide** dilutions. Include wells for positive control (e.g., pomalidomide) and negative control (vehicle/DMSO).
 - Add the fluorescent tracer to all wells.
- Reaction Initiation and Incubation:
 - Initiate the binding reaction by adding the diluted CRBN protein to all wells.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
- Measurement:
 - Measure the fluorescence polarization (in millipolarization units, mP) using a suitable microplate reader.
- Data Analysis:
 - Plot the mP values against the logarithm of the **Epaldeudomide** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of **Epaldeudomide** required to displace 50% of the fluorescent tracer.

Western Blot for Ikaros/Aiolos Degradation

This method is used to visualize and semi-quantify the reduction in Ikaros and Aiolos protein levels in cells following treatment with **Epaldeudomide**.

Workflow Diagram:



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Caption: Standard workflow for Western blot analysis.

Protocol:

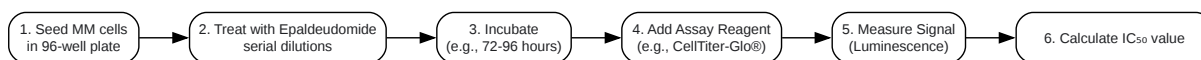
- Cell Culture and Treatment:
 - Culture multiple myeloma cells (e.g., MM.1S, H929) to a density of approximately 0.5×10^6 cells/mL.
 - Treat cells with varying concentrations of **Epaldeudomide** (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) for a specified time (e.g., 4, 8, 24 hours).
- Protein Extraction:
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify lysates by centrifugation and collect the supernatant.
- Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize protein amounts and prepare samples by boiling in Laemmli buffer.
- Electrophoresis and Transfer:
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Analysis:

- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensity using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control to determine the relative protein degradation.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay measures the effect of **Epaldeudomide** on the metabolic activity and proliferation of cancer cells.

Workflow Diagram:



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Caption: Workflow for a cell viability/cytotoxicity assay.

Protocol:

- Cell Seeding:
 - Seed multiple myeloma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 μ L of culture medium.
- Compound Treatment:
 - Prepare a serial dilution of **Epaldeudomide**.
 - Add 50 μ L of the diluted compound to the appropriate wells, resulting in a final volume of 100 μ L. Include vehicle-only controls.
- Incubation:
 - Incubate the plate for 72 to 96 hours at 37°C in a humidified, 5% CO₂ incubator.

- Assay Measurement:
 - Equilibrate the plate to room temperature.
 - Add an equal volume (100 μ L) of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a microplate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control cells (100% viability).
 - Plot the percentage of viable cells against the logarithm of **Epaldeudomide** concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Conclusion

Epaldeudomide (mezigdomide, CC-92480) is a highly potent CRBN E3 ligase modulator that exhibits superior activity in degrading the key lymphoid transcription factors Ikaros and Aiolos. Its high binding affinity for CRBN translates into rapid and efficient proteasomal degradation of these neo-substrates, leading to the collapse of the IRF4/c-Myc oncogenic axis and potent anti-myeloma effects. The robust preclinical data, supported by the experimental frameworks outlined in this guide, provide a strong rationale for its ongoing clinical investigation as a promising new therapy for multiple myeloma, particularly in relapsed and refractory settings.

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